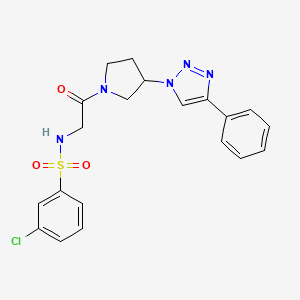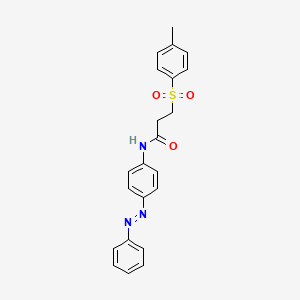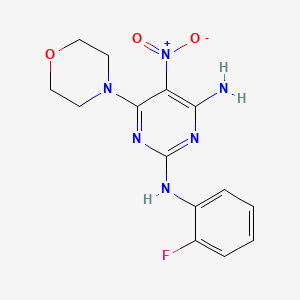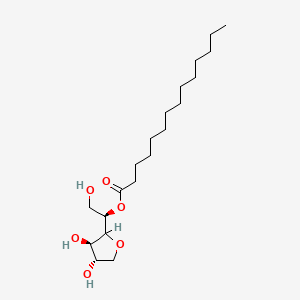
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine is an organic compound characterized by its unique structure, which includes two isopropyl groups and a methylphenoxy group attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diisopropylphenol to form 2,6-diisopropyl-4-nitrophenol. This intermediate is then subjected to a reduction reaction to yield 2,6-diisopropyl-4-aminophenol. The final step involves the etherification of 2,6-diisopropyl-4-aminophenol with 4-methylphenol under basic conditions to produce the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step, and purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylphenol: Shares the isopropyl groups but lacks the methylphenoxy group.
4-Methylphenol: Contains the methylphenoxy group but lacks the isopropyl groups.
2,6-Diisopropylaniline: Similar structure but without the phenoxy substitution.
Uniqueness
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine is unique due to the combination of its isopropyl and methylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
80058-92-0 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(4-methylphenoxy)-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H25NO/c1-12(2)17-10-16(11-18(13(3)4)19(17)20)21-15-8-6-14(5)7-9-15/h6-13H,20H2,1-5H3 |
InChI Key |
GDTWNEBVCUKQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)


![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)





![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)

![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)


